N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride

Description

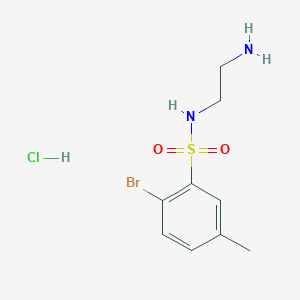

N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride (CAS: 1604485-82-6) is a halogenated sulfonamide derivative with a molecular formula of C₉H₁₄BrClN₂O₂S and a molecular weight of 329.64 g/mol . Its structure features:

- A benzene ring substituted with bromo (position 2) and methyl (position 5) groups.

- A sulfonamide group linked to a 2-aminoethyl side chain.

- A hydrochloride salt counterion for enhanced solubility.

This compound is marketed as a versatile small-molecule scaffold for laboratory use, particularly in drug discovery and biochemical research . Its halogenated aromatic system and polar sulfonamide group make it suitable for targeting enzymes or receptors via hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name |

N-(2-aminoethyl)-2-bromo-5-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S.ClH/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNBRCDUSVSMHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)S(=O)(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride is a sulfonamide derivative with potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound's structure includes a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and antitumor effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including those similar to this compound. For instance, the compound has been evaluated for its cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the arylsulfonamide moiety significantly influence the antiproliferative activity.

Key Findings

- Cytotoxicity : Compounds with similar structures have shown significant cytotoxicity against colon cancer cell lines, with IC50 values indicating potent activity (e.g., some analogs exhibit IC50 values as low as 3 nM) .

- Mechanism of Action : The proposed mechanism involves the inhibition of critical pathways in cancer cell proliferation, potentially through interference with cholesterol biosynthesis and other metabolic pathways .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. Specifically, sulfonamides are known to inhibit various enzymes involved in metabolic processes.

Enzyme Targets

- Urease Inhibition : Some related compounds have demonstrated strong inhibition against urease enzymes, which are relevant in treating certain infections and conditions associated with urea metabolism .

- α-glucosidase and α-amylase : Inhibitory effects on these enzymes have been observed, suggesting potential applications in managing diabetes by modulating carbohydrate metabolism .

Structure-Activity Relationship (SAR)

The SAR analysis of sulfonamide derivatives provides insights into how structural modifications can enhance or diminish biological activity.

Table 1: SAR Insights for Sulfonamide Derivatives

| Compound | Modification | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | 4-Methoxy substitution | 25 nM | High antiproliferative activity |

| Compound B | Ortho-bromo substitution | 3 nM | Very high potency |

| Compound C | Para-nitro substitution | 9.1 nM | Moderate activity |

| Compound D | 2-Methoxy addition | 4.5 nM | Increased potency |

Case Studies

- Colon Cancer Cell Lines : A study focusing on the cytotoxic effects of TASIN analogs demonstrated that structural variations significantly impacted their effectiveness against colon cancer cell lines, reinforcing the importance of SAR in drug design .

- Diabetes Management : Research on related sulfonamides highlighted their potential as α-glucosidase inhibitors, which could be beneficial in developing treatments for diabetes .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that sulfonamide derivatives, including N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride, exhibit promising anticancer properties. A study highlighted the compound's structural modifications that enhance its potency against specific cancer cell lines. For instance, certain analogs demonstrated selective inhibition of colon cancer cell lines with mutations in the APC gene, showcasing an IC50 value as low as 30 pM . This specificity suggests potential for targeted cancer therapies.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes involved in cancer progression and other diseases. The sulfonamide group is known to interact with enzyme active sites, potentially leading to effective inhibitors of pathways involved in tumor growth and angiogenesis . In particular, derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial in tumor angiogenesis .

Biological Research

1. Cell Culture Applications

This compound serves as a non-ionic organic buffering agent in cell culture applications. It maintains pH levels within a range conducive to cellular activities, supporting various biological experiments . This property is essential for experiments requiring stable physiological conditions.

2. Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of sulfonamide derivatives. These studies focus on how different substituents affect the biological activity of the compounds, leading to the identification of more potent analogs with improved metabolic stability and reduced toxicity .

Therapeutic Potential

1. Treatment of Inflammatory Disorders

The anti-inflammatory properties of sulfonamides suggest that this compound could be explored for treating conditions characterized by excessive inflammation. Its mechanism may involve modulation of immune responses through inhibition of pro-inflammatory mediators .

2. Neurological Applications

Emerging research indicates that certain sulfonamide derivatives can potentiate glutamate receptor function, which may have implications for neurological disorders such as epilepsy and neurodegenerative diseases . This application opens avenues for developing new treatments targeting excitatory neurotransmission.

Case Studies

Comparison with Similar Compounds

Substituent Halogen Variation: Bromo vs. Fluoro

Compound A: N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride (CAS: 1593552-40-9)

- Molecular Formula : C₉H₁₄ClFN₂O₂S

- Molecular Weight : ~268.51 g/mol (calculated)

- Key Differences: Fluorine replaces bromine at position 2. Lower molecular weight and reduced steric bulk compared to the bromo analogue. Bromine’s larger atomic radius increases lipophilicity, favoring membrane permeability .

Implications :

Substituent Position Isomerism: Ortho vs. Meta Bromine

Compound B: N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride

- Molecular Formula : C₈H₁₂BrClN₂O₂S (estimated)

- Molecular Weight : ~315.42 g/mol (calculated)

- Key Differences :

- Bromine is at the meta position (C3) instead of ortho (C2).

- Altered electronic distribution: Meta-substitution reduces steric hindrance near the sulfonamide group.

Implications :

Aromatic System Expansion: Benzene vs. Naphthalene

Compound C: N-(3-aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride

- Molecular Formula : C₁₃H₁₆ClN₃O₂S (estimated)

- Key Differences: Naphthalene ring replaces benzene, extending π-conjugation. Chlorine replaces bromine at position 3. Aminopropyl side chain (vs. aminoethyl) increases chain length.

Implications :

- Naphthalene’s extended aromatic system enhances π-π stacking interactions with hydrophobic protein pockets.

- Longer side chain may improve flexibility but reduce target specificity .

Data Table: Structural and Physicochemical Comparison

Research Implications

- Halogen Choice : Bromine enhances lipophilicity for membrane penetration, while fluorine improves electronegativity for hydrogen bonding .

- Substituent Position : Ortho-substitution may optimize steric effects for target binding, whereas meta-substitution improves solubility .

- Aromatic System : Naphthalene derivatives are advantageous for targeting hydrophobic domains in proteins .

Q & A

Q. What advanced analytical techniques resolve ambiguous spectral or crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.